Methyl 6-hydroxynicotinate
Overview
Description
Methyl 6-hydroxynicotinate is an organic compound with the chemical formula C7H7NO3. It is a white crystalline or crystalline powder that is soluble in alcohols and some organic solvents like ethanol and chloroform, but insoluble in water . This compound is used in various fields, including cosmetics and medicine, due to its anti-inflammatory, antioxidant, and blood circulation-promoting properties .
Preparation Methods
Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:
Esterification: Nicotinic acid reacts with methanol under acidic conditions to form a methyl esterification product.
Hydroxylation: Sodium hydroxide or another base is added under alkaline conditions to catalyze the esterification, resulting in the formation of this compound.
Chemical Reactions Analysis
Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Industry: It is used as a catalyst in synthetic reactions and as an ingredient in cosmetics.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxynicotinate involves its interaction with molecular targets and pathways. It is believed to exert its effects through peripheral vasodilation, enhancing local blood flow at the site of application . This vasodilation is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .
Comparison with Similar Compounds
Methyl 6-hydroxynicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
6-hydroxynicotinic acid: Another derivative of nicotinic acid with similar properties. This compound is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-hydroxynicotinate (MHN) is an organic compound derived from nicotinic acid, characterized by its potential biological activities, including anti-inflammatory and antioxidant effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₇NO₃
- Molecular Weight : 153.14 g/mol
- Melting Point : 166-170 °C
MHN is synthesized through a two-step process involving the esterification of nicotinic acid with methanol, followed by hydroxylation using a base such as sodium hydroxide . This compound is soluble in alcohols and some organic solvents but insoluble in water.
MHN exerts its biological effects primarily through:
- Peripheral Vasodilation : Enhancing local blood flow at application sites, which can aid in muscle relaxation and pain relief.
- Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Modulating inflammatory pathways, potentially reducing symptoms in conditions like arthritis .
Anti-inflammatory Effects
Research indicates that MHN exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. This activity suggests potential therapeutic applications in inflammatory diseases.
Antioxidant Properties
MHN's ability to act as an antioxidant has been documented in several studies. It effectively reduces oxidative damage in cellular systems, which may have implications for aging and neurodegenerative diseases .
Case Study 1: Inhibition of Viral Proteases
A study explored the use of MHN as a scaffold for developing inhibitors against SARS-CoV-2 main protease. The compound was selectively N-alkylated and tested for inhibitory activity. Although direct inhibition was not achieved, intermediates derived from MHN showed promising results with IC50 values indicating potential as lead compounds for further optimization .
Compound | IC50 (μM) |
---|---|
MHN Derivative | 19 |
Other Intermediates | 121 |
Case Study 2: Skin Care Applications
In dermatological applications, MHN has been incorporated into formulations aimed at enhancing skin hydration and elasticity. Clinical trials have indicated improvements in skin texture and reduction in fine lines when used over extended periods. The mechanism is believed to involve enhanced blood flow and antioxidant protection at the skin level .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Application Area |
---|---|---|
Methyl Nicotinate | Rubefacient, pain relief | Topical preparations |
6-Hydroxynicotinic Acid | Antioxidant, anti-inflammatory | Nutraceuticals |
This compound | Antioxidant, anti-inflammatory | Pharmaceuticals, cosmetics |
Properties
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 | |
Record name | methyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 | |
Record name | methyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-methyl-6-hydroxynicotinate in the synthesis of Huperzine A?
A1: Ethyl 2-methyl-6-hydroxynicotinate played a crucial role in the first successful total synthesis of Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer's disease. While the exact details of its use are not provided in the abstract, it served as a starting material in a multi-step reaction sequence ultimately leading to the target molecule [].
Q2: Are there alternative routes to synthesize Huperzine A that do not involve ethyl 2-methyl-6-hydroxynicotinate?
A2: Yes, the abstract highlights several alternative synthetic approaches for Huperzine A that do not utilize ethyl 2-methyl-6-hydroxynicotinate. These include methods starting from materials like the mono-ethylene ketal of 1,4-cyclohexanedione and 2-methoxy-6-methylpyridine. The search for more efficient and cost-effective synthetic routes is an ongoing area of research [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.